![molecular formula C24H26FN5O4S B2794931 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1021250-58-7](/img/structure/B2794931.png)
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name, but without specific information or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Nevertheless, the search revealed various studies involving structurally complex compounds with potential relevance to the scientific research applications of similarly complex molecules. These studies highlight the importance of detailed molecular interactions, synthetic pathways, and potential therapeutic applications of complex compounds, even though they do not directly reference the specific compound . Here are summaries of related findings from the search:
Molecular Interaction Studies : Research on compounds with complex structures, such as cannabinoid receptor antagonists and σ1 receptor antagonists, underscores the importance of understanding molecular interactions for therapeutic applications. These studies involve detailed analyses of conformations, binding interactions, and pharmacophore models to elucidate how specific structural features contribute to biological activity (J. Shim et al., 2002; J. Díaz et al., 2020).
Synthesis and Characterization : The synthesis and characterization of novel heterocyclic compounds, including pyrazolo[3,4-b]pyridines and other pyrido fused systems, demonstrate the versatility and utility of specific synthetic methodologies for creating structurally diverse molecules with potential biological activities (C. Almansa et al., 2008).
Antiviral and Antimicrobial Activities : Studies on compounds with antiviral and antimicrobial properties highlight the potential for complex molecules to serve as lead compounds in the development of new therapeutics. These research efforts include the evaluation of cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, providing insights into the broad spectrum of biological effects that complex compounds can exhibit (F. Attaby et al., 2006).
Structural Analysis and Pharmacokinetics : Detailed structural analyses, including Hirshfeld surface analysis and X-ray crystallography, are crucial for understanding the three-dimensional arrangement of atoms within complex molecules. These studies aid in elucidating the mechanisms of action and optimizing the pharmacokinetic properties of potential therapeutic agents (M. Govindhan et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. The exact binding site and mechanism of action are still under investigation.
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Eigenschaften
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-15-22-20(24(32)29-10-8-28(9-11-29)16(2)31)13-21(17-3-5-18(25)6-4-17)26-23(22)30(27-15)19-7-12-35(33,34)14-19/h3-6,13,19H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFAVKTHHUKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.